molecular formula C11H16N2O2S B1454047 [5-Ethyl-3-(morpholin-4-ylcarbonyl)-2-thienyl]amine CAS No. 1099685-01-4

[5-Ethyl-3-(morpholin-4-ylcarbonyl)-2-thienyl]amine

Cat. No. B1454047
M. Wt: 240.32 g/mol
InChI Key: ZIHSDPZUYNXHTO-UHFFFAOYSA-N
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Description

[5-Ethyl-3-(morpholin-4-ylcarbonyl)-2-thienyl]amine , also known by its chemical formula C₁₁H₁₆N₂O₂S , is a compound with intriguing properties. It falls within the category of heterocyclic amines , characterized by a sulfur-containing thienyl ring and a morpholine moiety. This compound has garnered interest in proteomics research and pharmaceutical testing .

Scientific Research Applications

Synthesis and Chemical Properties

Synthesis and Derivatives Formation [5-Ethyl-3-(morpholin-4-ylcarbonyl)-2-thienyl]amine and its derivatives have been subjects of interest in chemical synthesis due to their structural complexity and potential for various applications. Bektaş et al. (2007) detailed the synthesis of novel triazole derivatives incorporating morpholine components, noting their antimicrobial activities, highlighting the compound's relevance in medicinal chemistry (Bektaş et al., 2007). Similarly, Lei et al. (2017) synthesized 4-(Thieno[3,2-d]pyrimidin-4-yl)morpholine derivatives, emphasizing their importance as intermediates inhibiting tumor necrosis factor alpha and nitric oxide, indicating the compound's potential in cancer research (Lei et al., 2017).

Chemical Reactions and Transformations The compound's versatility in undergoing various chemical reactions has been documented. Xu et al. (2015) developed a novel one-pot, three-component Wittig–SNAr approach to synthesize derivatives of ethyl acrylates and their analogues starting from compounds like morpholino-1-yl, emphasizing the method's high stereoselectivity and yield (Xu et al., 2015). Similarly, Sancak et al. (2007) synthesized novel compounds involving morpholine, analyzing their structural properties and theoretical results, indicating the compound's utility in coordination chemistry and material science (Sancak et al., 2007).

Biological Activities and Applications

Antimicrobial and Antifungal Activities The antimicrobial and antifungal potential of derivatives of [5-Ethyl-3-(morpholin-4-ylcarbonyl)-2-thienyl]amine has been a significant area of research. Bektaş et al. (2007) synthesized compounds involving morpholine and screened them for antimicrobial activities, with some showing good or moderate activities against test microorganisms (Bektaş et al., 2007). Balamurugan et al. (2009) synthesized a series of novel 2-amino-5-arylthieno[2,3-b]thiophenes involving morpholine and evaluated them for in vitro activity against Mycobacterium tuberculosis, showcasing the compound's relevance in the fight against tuberculosis (Balamurugan et al., 2009).

Anti-Inflammatory and Analgesic Properties Derivatives of [5-Ethyl-3-(morpholin-4-ylcarbonyl)-2-thienyl]amine have been studied for their potential anti-inflammatory and analgesic effects. Nithinchandra et al. (2012) prepared a series of compounds involving morpholine and screened them for anti-inflammatory and analgesic activities, with promising results, indicating the compound's potential in developing new therapeutic agents (Nithinchandra et al., 2012).

properties

IUPAC Name

(2-amino-5-ethylthiophen-3-yl)-morpholin-4-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2S/c1-2-8-7-9(10(12)16-8)11(14)13-3-5-15-6-4-13/h7H,2-6,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIHSDPZUYNXHTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C(S1)N)C(=O)N2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[5-Ethyl-3-(morpholin-4-ylcarbonyl)-2-thienyl]amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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